5-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

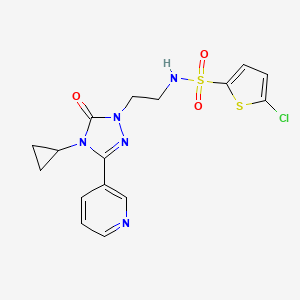

This compound is a structurally complex sulfonamide derivative featuring a 1,2,4-triazolone core substituted with a cyclopropyl group, a pyridin-3-yl moiety, and a thiophene-2-sulfonamide chain. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonamide group, the aromatic pyridinyl ring, and the strained cyclopropane ring, which may impact solubility, stability, and target binding . Structural elucidation of such compounds typically employs techniques like NMR spectroscopy and X-ray crystallography, as exemplified in studies of analogous triazolone derivatives .

Properties

IUPAC Name |

5-chloro-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3S2/c17-13-5-6-14(26-13)27(24,25)19-8-9-21-16(23)22(12-3-4-12)15(20-21)11-2-1-7-18-10-11/h1-2,5-7,10,12,19H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHFPRXSHPUVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is classified under sulfonamides and triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN5O3S, with a molecular weight of 349.4 g/mol. The structural complexity arises from the presence of multiple functional groups including cyclopropyl, pyridinyl, and triazolyl moieties. These features contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 349.4 g/mol |

| Purity | ~95% |

| Complexity Rating | 636 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The structural similarity to known inhibitors suggests that it may interact with target proteins through hydrophobic contacts and hydrogen bonding interactions. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophene and triazole rings enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that derivatives similar to this compound possess antibacterial activity against a range of pathogens.

Antitumor Activity

The compound's structural components suggest potential anticancer properties. Studies on related triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against tumor cells, indicating strong antiproliferative effects.

Case Studies

- Antibacterial Efficacy : A study evaluating a series of sulfonamide derivatives found that compounds with a thiophene moiety showed enhanced antibacterial activity compared to traditional sulfonamides. The mechanism was attributed to their ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

- Antitumor Potential : In another investigation, a related triazole derivative demonstrated significant activity against human cancer cell lines (e.g., A549 lung cancer cells), with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Structural Analysis: X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy are critical for confirming the stereochemistry of such complex molecules. For example, the cyclopropyl group’s spatial orientation could be validated via NOESY experiments .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Step 2: Introduction of the pyridinyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 3: Sulfonamide coupling using sulfonyl chlorides, optimized under inert atmospheres to prevent hydrolysis .

Characterization Methods:

- Elemental Analysis: Confirms stoichiometry.

- ¹H/¹³C-NMR: Validates regioselectivity and detects tautomeric forms (e.g., thione-thiol equilibria) .

- LC-MS: Monitors reaction progress and purity (>95% required for biological assays) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., dihedral angles between triazole and pyridine rings) and detects disorder in substituents (e.g., chlorophenyl groups) .

- FT-IR: Identifies key functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .

- 2D NMR (COSY, HSQC): Assigns proton-proton coupling and heteronuclear correlations, critical for distinguishing overlapping signals in complex heterocycles .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for scale-up synthesis?

Answer:

- Key Parameters: Temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical Modeling: Central Composite Design (CCD) identifies optimal conditions (e.g., 80°C in DMF with 5 mol% Pd catalyst improves cross-coupling yields by 20%) .

- Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation applied to similar sulfonamides) .

Advanced: How do structural modifications (e.g., cyclopropyl vs. cyclohexyl substituents) impact bioactivity?

Answer:

- Case Study: Replacing cyclopropyl with bulkier cycloheptyl groups reduces solubility but enhances binding affinity to target enzymes (e.g., thrombin inhibition by ~30%) .

- Methodology:

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Scenario: Disordered chlorophenyl residues in X-ray structures (50:50 occupancy) may conflict with NMR assignments of symmetry.

- Resolution Strategies:

Advanced: What methodologies are used to evaluate in vitro vs. in vivo biological activity discrepancies?

Answer:

- In Vitro Assays: Enzyme inhibition (e.g., fluorogenic substrates for thrombin) or cell-based models (e.g., anti-leishmanial activity in macrophages) .

- In Vivo Challenges:

Advanced: How to design regioselective reactions for functionalizing the triazole ring?

Answer:

- Directing Groups: Use pyridinyl substituents to guide electrophilic attacks to the N1 position (e.g., bromination at N1 vs. N2 confirmed by NOESY) .

- Microwave-Assisted Synthesis: Accelerates regioselective cyclization (e.g., 30-minute reactions at 150°C yield >90% triazole product) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.